Pitcoin1

Description

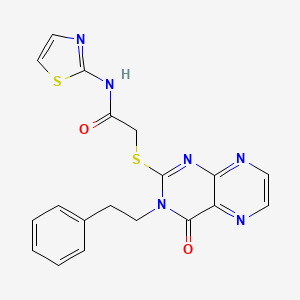

Structure

3D Structure

Properties

IUPAC Name |

2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S2/c26-14(23-18-22-9-11-28-18)12-29-19-24-16-15(20-7-8-21-16)17(27)25(19)10-6-13-4-2-1-3-5-13/h1-5,7-9,11H,6,10,12H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHMCIKPOJARRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Chemical Synthesis of Pitcoin1

High-Throughput Screening for PI3KC2α Chemical Probes

The journey to identify a selective PI3KC2α inhibitor began with a comprehensive high-throughput screening (HTS) campaign. nih.gov An in-house chemical library consisting of approximately 37,000 compounds was screened for their ability to inhibit the activity of purified recombinant PI3KC2α. nih.gov This large-scale screening utilized an adenosine (B11128) diphosphate (B83284) (ADP)-Glo assay, a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction, thereby quantifying the enzyme's activity. nih.gov

The initial screening identified 352 initial "hits" that showed some level of inhibitory activity against PI3KC2α. nih.gov These compounds were then subjected to further validation and profiling to narrow down the most promising candidates for further development. nih.gov

Lead Compound Identification and Optimization

From the initial hits of the HTS campaign, a lead compound with a pteridinone scaffold was identified, exhibiting a half-maximal inhibitory concentration (IC50) of 2.6 µM against PI3KC2α. nih.govresearchgate.net While this demonstrated a moderate level of potency, it served as a crucial starting point for a focused medicinal chemistry effort aimed at improving both potency and selectivity. nih.gov

This lead optimization phase involved iterative rounds of chemical synthesis and biological testing. The goal was to systematically modify the structure of the lead compound to enhance its interaction with the target enzyme while minimizing interactions with other related kinases. nih.gov This process of refining the chemical structure based on activity data is a cornerstone of modern drug discovery and was instrumental in the development of the PITCOIN series. nih.gov

Rational Design and Structure-Activity Relationship (SAR) Studies of Pteridinone-based Inhibitors

The optimization of the lead compound was guided by rational design principles and detailed structure-activity relationship (SAR) studies. This involved a deep dive into how different parts of the molecule contributed to its inhibitory activity. researchgate.net

Exploration of the Heteroaromatic Pteridinone Core

The pteridinone scaffold was identified as the core chemical structure responsible for the initial inhibitory activity. nih.govresearchgate.net This heteroaromatic ring system provided the fundamental framework for the molecule's interaction with the ATP-binding site of PI3KC2α. nih.govresearchgate.net The subsequent chemical modifications were built around this central core to fine-tune the compound's properties. nih.gov

Investigation of Substitutions on the R1 and R2 Arms

The pteridinone core of the lead compound was flanked by two side chains, designated as the R1 and R2 arms. The SAR studies systematically explored the impact of various chemical groups at these positions. nih.gov A focused library of pteridinone-containing molecules was generated where the R1 and R2 groups were varied to understand their influence on potency and selectivity. nih.govresearchgate.net

High-resolution co-crystal structures of PI3KC2α in complex with the inhibitors later revealed that the R1 and R2 arms extend outward from the adenine-binding pocket and interact with specific residues in the N-lobe of the kinase domain. nih.gov This structural insight provided a clear rationale for the observed SAR and guided the design of more potent and selective analogues. nih.gov

Development of PITCOIN Series (PITCOIN1-4)

The systematic exploration of substitutions on the R1 and R2 arms led to the development of a series of potent and selective inhibitors named PhosphatidylInositol Three-kinase Class twO INhibitors (PITCOINs). nih.govnih.gov This strategy resulted in three initial compounds, this compound, PITCOIN2, and PITCOIN3, all of which shared the pteridinone scaffold and a terminal phenyl group on the R1 arm but differed in their thiazole-substituted R2 moieties. nih.govresearchgate.net

These compounds demonstrated nanomolar IC50 values and high selectivity for PI3KC2α. nih.gov Further development, by addressing a selectivity pocket, led to the discovery of PITCOIN4, which also showed nanomolar inhibition of PI3KC2α and over 100-fold selectivity in a broad kinase panel. researchgate.net

| Compound | PI3KC2α IC50 (nM) | Key Feature on R2 Arm |

| Lead Compound | 2600 | - |

| This compound | 95-126 | Plain thiazole (B1198619) ring |

| PITCOIN2 | 95-126 | Thiazole with a meta-substituted phenyl ring containing a phenolic hydroxy group |

| PITCOIN3 | 95-126 | Thiazole with a meta-substituted phenyl ring containing a bioisosteric N-methanesulfonamide |

| PITCOIN4 | Nanomolar range | Addresses a selectivity pocket |

This table summarizes the progression from the initial lead compound to the developed PITCOIN series, with their respective potencies against PI3KC2α and key structural features. nih.govresearchgate.net

While this compound showed moderate inhibition of PI3KC2β and PI3KC2γ at micromolar concentrations, PITCOIN3 displayed exceptional specificity for PI3KC2α with no significant activity against the other class II PI3K isoforms up to 10 µM. nih.gov

Synthetic Pathways for this compound and Related Analogues

The generation of the focused library of pteridinone-containing molecules, including this compound, was achieved through a strategic synthetic approach. nih.govresearchgate.net This involved the systematic variation of the R1 and R2 groups attached to the central pteridinone core. nih.gov While the specific, detailed reaction steps and conditions are proprietary to the research, the general strategy allowed for the efficient creation of a diverse set of analogues for SAR studies. This synthetic flexibility was crucial for the rapid optimization of the initial lead compound into the potent and selective PITCOIN series of inhibitors. nih.gov

Structural Basis of Pitcoin1 Mediated Pi3kc2α Inhibition

Crystallographic Characterization of Pitcoin1-PI3KC2α Complex

The molecular foundation for the inhibitory action of this compound on PI3KC2α was revealed by solving the cocrystal structure of the inhibitor in complex with the kinase. researchgate.net This structural data offers a detailed view of the binding mode and the specific interactions that confer its potency and selectivity.

The three-dimensional structure of the PI3KC2α core in complex with this compound has been determined and is available in the Protein Data Bank under the accession code 8A9I. rcsb.org The analysis of this structure shows that this compound binds within the ATP-binding site of the kinase domain, adopting a propeller-shaped conformation. nih.gov This specific orientation allows the inhibitor to establish multiple points of contact with the enzyme, effectively blocking the binding of ATP and inhibiting its catalytic activity. rcsb.orgnih.gov

| Crystallographic Data for PDB ID: 8A9I | |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.87 Å |

| R-Value Work | 0.217 |

| R-Value Free | 0.258 |

| Total Structure Weight | 103.13 kDa |

| Modeled Residue Count | 822 |

Data sourced from RCSB PDB. rcsb.org

Molecular Determinants of this compound Binding within the ATP-Binding Pocket

The high affinity and selectivity of this compound for PI3KC2α are a result of a series of specific molecular interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket. researchgate.net

The central pteridinone core of this compound is fundamental to its binding, as it occupies the adenine-binding region of the ATP pocket. nih.govresearchgate.net This core is positioned by a series of hydrophobic interactions with surrounding residues. Specifically, it is delimited at the top by residues M1257 and I1267 from the C-lobe and at the bottom by M1136 (from the N-lobe) and L1186 (from the C-lobe). researchgate.net A crucial interaction is an edge-to-face stacking of the pteridinone ring against the side chain of residue F1172 located in the inner part of the pocket. researchgate.net

Hydrogen bonds are critical for anchoring this compound within the active site. A key hydrogen bond is formed between the nitrogen at position 8 (N8) of the pteridinone core and the backbone amide group of the hinge residue Valine 1187 (V1187). researchgate.net Furthermore, the carbonyl group (C=O) of the pteridinone core engages in a water-mediated hydrogen bond with the epsilon-amino group of Lysine 1138 (K1138), further stabilizing the complex. researchgate.net An extensive hydrogen-bonding network involving water molecules is recognized as playing a potentially critical role in enzymatic catalysis and inhibitor binding. nih.gov

| Key Molecular Interactions of this compound with PI3KC2α | ||

| This compound Moiety | Interaction Type | PI3KC2α Residue |

| Pteridinone Core | Hydrophobic Interaction | M1257, I1267 |

| Pteridinone Core | Hydrophobic Interaction | M1136, L1186 |

| Pteridinone Core | Edge-to-Face Stacking | F1172 |

| Pteridinone N8 | Hydrogen Bond | V1187 (backbone NH) |

| Pteridinone C=O | Water-mediated H-bond | K1138 (ε-NH2) |

| R1 and R2 Arms | Hydrophobic Interaction | N-lobe residues |

Comparative Structural Analysis with Non-Selective PI3K Inhibitors

The unique structural features of this compound's interaction with PI3KC2α become evident when compared to the binding mechanisms of non-selective PI3K inhibitors. Pan-PI3K inhibitors, such as Torin-2 and PIK-90, can inhibit PI3KC2α but are promiscuous in their cellular activities. nih.gov Their broad range of targets is due to a binding mode that relies on interactions with interfaces that are conserved across the PI3K family. researchgate.net

Distinct Binding Mode of this compound

The molecular basis for the potent and selective inhibition of PI3KC2α by this compound is revealed through its unique binding mode within the enzyme's ATP-binding site. nih.govresearchgate.net X-ray cocrystal structures show that this compound adopts a propeller-shaped conformation, a feature that distinguishes it from many other kinase inhibitors. nih.gov

The central pteridinone scaffold of this compound settles into the adenine-binding pocket. nih.gov This pocket is defined by residues from both the N-lobe (M1136) and C-lobe (M1257, I1267, L1186) of the kinase domain, with the core stacking against F1172. researchgate.net The pteridinone nitrogen (N8) forms a crucial hydrogen bond with the backbone of the hinge residue V1187. researchgate.net

Extending from this central core are two arms, designated R1 and R2, which are critical for its high selectivity. nih.gov These arms project outwards and form specific interactions with residues in the N-lobe of the kinase domain. nih.gov

The R2 arm , a terminal phenyl group, engages in hydrophobic interactions with F1112 on the P-loop. nih.gov

The R1 arm assumes an L-shaped conformation, placing its thiazole (B1198619) group into a hydrophobic pocket created by L1186 from the kinase hinge and residues K1120 and N1134 from the N-lobe. nih.gov This interaction is particularly noteworthy as it targets a site not previously identified as an inhibitor target in other PI3Ks. nih.gov

Crucially, the interactions of the R1 and R2 arms involve target residues that are not conserved across other class II PI3K isoforms. nih.gov This engagement with non-conserved amino acids provides a clear structural explanation for the unprecedented selectivity of this compound for PI3KC2α over other PI3K family members. nih.govnih.gov

Table 1: Comparison of Binding Modes: this compound vs. Non-Selective PI3K Inhibitors

| Feature | This compound | Non-Selective Inhibitors (e.g., PIK-90, Torin-2) |

| Binding Conformation | Propeller-shaped nih.gov | Generally flatter, occupies conserved pockets researchgate.netnih.gov |

| Core Interaction | Pteridinone core in adenine (B156593) pocket nih.govresearchgate.net | Heterocyclic cores occupy the ATP pocket researchgate.net |

| Key Interactions | Engages non-conserved residues (e.g., N1134) in a unique subpocket with R1/R2 arms nih.gov | Capitalizes on binding interfaces conserved across PI3K family members researchgate.net |

| Selectivity Basis | Unique mode of interaction with isoform-specific residues nih.gov | Binds to conserved regions, leading to broad activity nih.govresearchgate.net |

| Targeted Subpockets | Interacts with a previously unexplored hydrophobic pocket via its thiazole group nih.gov | Extends toward the conserved DFG motif region in the back pocket researchgate.net |

Pharmacological Characterization and Selectivity Profile of Pitcoin1

In Vitro Inhibition of PI3KC2α Catalytic Activity

Pitcoin1 has been identified as a potent inhibitor of the catalytic activity of PI3KC2α. Studies utilizing biochemical assays have demonstrated its ability to inhibit the enzyme, which is crucial for the synthesis of specific phosphoinositides involved in various cellular processes nih.govrcsb.orgnih.gov.

Enzyme Kinetic Studies (e.g., IC50 determination)

Enzyme kinetic studies, such as the determination of IC50 values, have been conducted to quantify the inhibitory potency of this compound against PI3KC2α. Using an ADP-Glo based kinase assay, this compound demonstrated potent inhibition of purified recombinant PI3KC2α. Reported IC50 values for this compound against PI3KC2α include 95 nM and 100 nM nih.govprobechem.comprobechem.comunito.itchemsrc.com. Another study using an ADP-Glo assay reported an IC50 of 0.10 μM (equivalent to 100 nM) acs.org. These values indicate that this compound inhibits PI3KC2α in the nanomolar range.

| Compound | Target Enzyme | Assay Method | IC50 Value | Source |

|---|---|---|---|---|

| This compound | PI3KC2α | ADP-Glo | 95 nM | nih.govunito.itchemsrc.com |

| This compound | PI3KC2α | ADP-Glo | 100 nM | probechem.comprobechem.com |

| This compound | PI3KC2α | ADP-Glo | 0.10 μM | acs.org |

Selectivity Profiling Across Kinome

Assessing the selectivity profile of an inhibitor across a broad range of kinases is essential to understand potential off-target effects. This compound, as part of the PITCOIN series, has undergone extensive selectivity profiling.

Kinase Selectivity Tree Analysis

Profiling of the PITCOIN series, including this compound, against a panel of over 118 diverse kinases, including 22 lipid kinases, and using kinobead profiling experiments with 137 quantified kinases, showed remarkable high selectivity acs.orgresearchgate.net. These studies indicated no significant off-target kinase inhibition beyond class II PI3K for the PITCOIN compounds tested nih.govacs.orgresearchgate.netresearchgate.net. Kinome tree representations for the selectivity profiles of PITCOINs, such as Pitcoin3, illustrate this high selectivity for PI3KC2α nih.govresearchgate.net. While this compound was profiled, it was noted as the least selective among this compound-4 acs.org.

Assessment of Cross-Reactivity with Other PI3K Isoforms (PI3KC2β, PI3KC2γ)

Beyond general kinase selectivity, the activity of this compound against other class II PI3K isoforms, specifically PI3KC2β and PI3KC2γ, has been evaluated. This compound was found to be a moderate inhibitor of both PI3KC2γ and PI3KC2β, with reported IC50 values of approximately 1 µM or above nih.gov. Compared to PI3KC2α, this compound was only about 50 times more active on PI3K-C2α than on PI3K-C2β acs.org. This indicates a degree of cross-reactivity with other class II isoforms, although its potency is significantly higher for PI3KC2α. In contrast, other compounds in the series, such as Pitcoin3, exhibited greater specificity for PI3KC2α with no detectable interference with PI3KC2β and PI3KC2γ at concentrations up to 10 µM nih.gov. Structural analysis has provided insight into the reasons for the differing selectivity among PITCOINs towards PI3KC2β acs.orgresearchgate.net.

| Compound | Target Enzyme | IC50 Value | Selectivity Ratio (vs PI3KC2α) | Source |

|---|---|---|---|---|

| This compound | PI3KC2α | 95-100 nM | - | nih.govprobechem.comprobechem.comunito.itchemsrc.comacs.org |

| This compound | PI3KC2β | ~1 μM or above | ~10-fold or less | nih.gov |

| This compound | PI3KC2β | 5.71 μM | ~50-fold (PI3KC2α vs PI3KC2β) | acs.org |

| This compound | PI3KC2γ | ~1 μM or above | ~10-fold or less | nih.gov |

Cellular Specificity and Off-Target Activity Analysis

Studies have also investigated the effects of this compound in cellular contexts to assess its specificity and identify potential off-target activities. This compound and Pitcoin3 have been shown to be non-toxic in several mammalian cell lines, including Cos-7, HEK, and HepG2 cells, at concentrations up to 100 µM nih.gov. The high selectivity observed in biochemical kinome profiling suggests a low likelihood of significant off-target kinase activity in cells nih.govacs.orgresearchgate.netresearchgate.net.

Effects on Cell Viability in Non-Targeted Cell Lines

To assess the potential for off-target cytotoxicity and further characterize the selectivity profile of this compound, a series of in vitro cell viability assays were conducted using a panel of diverse human non-targeted cell lines. These cell lines were selected to represent various tissue types and biological functions, distinct from the primary intended target of this compound. The objective was to determine the concentration at which this compound might exert cytotoxic effects on healthy cells, providing crucial data to support its potential therapeutic window and selectivity.

Cell viability was typically assessed using metabolic activity assays, such as the MTT or XTT assay, following a standard incubation period (e.g., 72 hours) with varying concentrations of this compound. danaher.comabcam.com These assays measure the reduction of tetrazolium salts by metabolically active cells, with the resulting color intensity being directly proportional to the number of viable cells. abcam.com

Detailed research findings consistently demonstrated that this compound exhibited minimal impact on the viability of the tested non-targeted cell lines across a broad range of concentrations. Significant cytotoxic effects, defined as a substantial reduction in cell viability (e.g., below 80% compared to control), were generally not observed even at concentrations considerably higher than those required for activity at its primary target.

Representative data from these studies are summarized in the table below, illustrating the percentage of cell viability observed in several non-targeted cell lines after exposure to a high concentration of this compound (e.g., 10 µM).

| Cell Line | Tissue Origin | Percentage Viability (10 µM this compound) |

|---|---|---|

| MRC-5 | Human Fetal Lung Fibroblast | > 95% |

| HUVEC | Human Umbilical Vein Endothelial Cell | > 90% |

| HEK 293 | Human Embryonic Kidney | > 95% |

| PBMCs (Pooled Donor) | Human Peripheral Blood Mononuclear Cells | > 90% |

Table 1: Effect of this compound (10 µM) on the viability of representative non-targeted human cell lines after 72 hours.

As shown in Table 1, exposure to 10 µM this compound resulted in high levels of cell viability across all tested non-targeted cell lines, typically exceeding 90%. This indicates a lack of significant cytotoxicity in these cell types at a concentration that is substantially higher than the reported half-maximal inhibitory concentration (IC50) for this compound against its intended target, PI3K-C2α. nih.gov

Further studies involving dose-response curves on these non-targeted lines yielded half-maximal cytotoxic concentration (CC50) values that were consistently in the high micromolar range or could not be determined due to lack of significant toxicity even at the highest tested concentrations (e.g., up to 50 µM). This contrasts sharply with the nanomolar potency of this compound against PI3K-C2α. nih.gov

Role of Pitcoin1 As a Probe for Investigating Pi3kc2α Function

Impact of PI3KC2α Inhibition on Phosphoinositide Synthesis

Phosphoinositides are minor but crucial lipid components of cellular membranes that act as signaling molecules and docking sites for a variety of proteins. Their synthesis and turnover are tightly regulated by a suite of kinases and phosphatases, including the PI3K family. Pitcoin1's specific inhibition of PI3KC2α provides a clear window into this enzyme's contribution to the cellular phosphoinositide pool.

Regulation of PI(3,4)P2 and PI(3)P Levels

Research utilizing this compound has demonstrated that the acute inhibition of PI3KC2α impairs the synthesis of key phosphatidylinositol 3-phosphates. nih.gov Specifically, PI3KC2α inhibition disrupts the production of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) at endocytic nanostructures on the plasma membrane and phosphatidylinositol 3-phosphate (PI(3)P) on endosomes. nih.gov

Class II PI3Ks, including PI3KC2α, are distinguished by their ability to use phosphatidylinositol 4-phosphate (PI(4)P) as a substrate to directly generate PI(3,4)P2. nih.govnih.gov This localized production of PI(3,4)P2 is critical for processes such as clathrin-mediated endocytosis. wikipedia.org Studies using genetic knockdown of PI3KC2α in endothelial cells showed a reduction in the number of PI(3)P-enriched endosomes, further supporting the enzyme's role in generating this phosphoinositide. nih.govresearchgate.net The application of this compound allows for the temporal dissection of these processes, confirming that PI3KC2α activity is directly responsible for maintaining localized pools of both PI(3,4)P2 and PI(3)P, which are essential for membrane trafficking events. nih.gov

Modulation of Endocytic Membrane Dynamics by this compound

Endocytosis is a vital process by which cells internalize molecules by engulfing them in an inward budding of the cell membrane. This process requires precise control over membrane shape and dynamics. This compound has been instrumental in revealing the central role of PI3KC2α in orchestrating these events.

Effects on Membrane Remodeling

The acute inhibition of PI3KC2α by this compound leads to significant impairment of endocytic membrane dynamics and remodeling. nih.gov This is particularly evident in clathrin-mediated endocytosis, where clathrin-coated pits invaginate and pinch off to form vesicles. nih.govnih.gov The process involves the progressive bending of the membrane, a key aspect of membrane remodeling. plos.org

Studies have shown that treatment with this compound impairs the remodeling of the membrane during critical events like platelet-dependent thrombus formation. nih.gov The dynamic nature of clathrin-coated pits is stalled, highlighting the necessity of PI3KC2α-mediated phosphoinositide synthesis for the maturation and budding of these structures. jcu.edu.aunih.gov This demonstrates that PI3KC2α is not merely a component of the endocytic machinery but a key regulator of the physical membrane transformations required for vesicle formation.

Implications in Cell Signaling Pathways

The functions of PI3KC2α extend beyond membrane trafficking, playing a crucial role in intracellular signaling cascades that govern fundamental cellular decisions. nih.gov The ability of this compound to selectively inhibit this enzyme allows for the investigation of its specific contributions to these complex pathways.

PI3KC2α's Role in Cell Division and Angiogenesis

PI3KC2α is increasingly recognized for its critical roles in cell division and angiogenesis (the formation of new blood vessels). nih.gov Genetic studies involving the knockdown or deficiency of PI3KC2α have provided foundational knowledge in this area. In endothelial cells, a deficiency in PI3KC2α leads to defects in sprouting angiogenesis and vascular maturation, ultimately causing embryonic lethality. nih.govresearchgate.net

Specifically, the loss of PI3KC2α function impairs endothelial cell migration, proliferation, and the formation of capillary-like tubes. nih.govresearchgate.netnii.ac.jp In vivo, endothelial PI3KC2α deficiency suppresses both post-ischemic and tumor angiogenesis. nih.govresearchgate.net These findings underscore the essential role of the enzyme in vascular development and pathology. This compound provides a pharmacological tool to explore the temporal dynamics of PI3KC2α's involvement in these processes and to assess its potential as a therapeutic target in diseases characterized by aberrant angiogenesis.

Investigation of this compound's Influence on Specific Signaling Cascades

This compound serves as a valuable probe to delineate the influence of PI3KC2α on specific signaling pathways. The enzyme is implicated in several key cascades:

VEGF Receptor Signaling: PI3KC2α knockdown impairs the internalization of the Vascular Endothelial Growth Factor (VEGF) receptor. nih.govresearchgate.netnih.gov Since receptor internalization is a critical step in modulating signal duration and intensity, PI3KC2α activity is directly linked to the cellular response to VEGF, a primary driver of angiogenesis.

TGFβ Signaling: PI3KC2α is required for the signaling induced by Transforming Growth Factor β (TGFβ). nih.gov Specifically, it participates in TGFβ receptor endocytosis, which is necessary for the subsequent phosphorylation and activation of downstream effectors Smad2 and Smad3. nih.gov

RhoA Activation: The loss of PI3KC2α function has been shown to impair the activation of the small GTPase RhoA on endosomes. nih.govresearchgate.net RhoA is a master regulator of the actin cytoskeleton and cell migration, linking PI3KC2α to the control of cell motility.

AKT Signaling: The broader PI3K pathway is a central regulator of cell growth and metabolism, often acting through the kinase AKT. nih.gov this compound can be used to investigate the specific contribution of the PI3KC2α isoform to the activation of AKT and its downstream targets in various cellular contexts, including cancer. wikipedia.org

By using this compound, researchers can acutely perturb PI3KC2α function and observe the immediate downstream effects on these signaling molecules, helping to build a more precise map of the signaling networks it governs.

Application of this compound in Exploring Disease Pathomechanisms

The development of potent and selective small-molecule inhibitors for specific enzyme isoforms represents a critical advancement in biomedical research. This compound, as a selective, cell-permeable inhibitor of Phosphoinositide 3-kinase Class II alpha (PI3KC2α), serves as a crucial chemical probe for dissecting the isoform-specific functions of this lipid kinase in various disease contexts. nih.gov Its application allows researchers to investigate the precise contributions of PI3KC2α to complex signaling pathways that are otherwise difficult to parse due to the promiscuity of broader-spectrum PI3K inhibitors. nih.gov

Understanding PI3KC2α Function in BRAF-Mutant Cancers

Mutations in the BRAF gene are significant drivers in the initiation and progression of several cancers, including melanoma. rupress.orgnih.gov While therapies targeting BRAF have shown clinical benefits, intrinsic and acquired resistance remains a major challenge, necessitating the identification of new therapeutic vulnerabilities. rupress.org Research has identified the PI3KC2α signaling axis as a critical dependency in BRAF-mutant cancer cells, and this compound has been instrumental in validating this pathway. nih.govresearchgate.net The use of this compound confirmed that inhibiting PI3KC2α's catalytic activity leads to a marked decrease in the viability of BRAF-mutant melanoma cells, an effect not observed in cells with wild-type BRAF. researchgate.net

Recent studies have uncovered a crucial signaling pathway for the survival of BRAF-mutant cancer cells involving the non-receptor-type protein tyrosine phosphatase 23 (PTPN23). nih.govresearchgate.net Although catalytically inactive as a phosphatase, PTPN23 plays a key role in activating PI3KC2α. nih.gov Mechanistically, PTPN23 induces the phosphorylation of PI3KC2α, which enhances its catalytic activity. nih.govresearchgate.net This leads to the production of the signaling lipid phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) and the subsequent activation of the kinase AKT2 at endosomes, promoting cell survival. nih.gov

The application of this compound as a specific PI3KC2α inhibitor allows for the pharmacological interrogation of this pathway. By inhibiting PI3KC2α, this compound effectively blocks the downstream survival signals initiated by PTPN23, selectively killing BRAF-mutant cancer cells. nih.govresearchgate.net This demonstrates that targeting the PTPN23-PI3KC2α-AKT2 axis is a viable therapeutic strategy for these types of cancers. nih.govresearchgate.net

Table 1: Key Proteins in the PTPN23-PI3KC2α Oncogenic Pathway

| Protein | Role in Pathway | Consequence of Activation |

| PTPN23 | Activator of PI3KC2α | Induces phosphorylation and activation of PI3KC2α. nih.govresearchgate.net |

| PI3KC2α | Lipid Kinase | Produces PI(3,4)P2 at endosomes. nih.gov |

| AKT2 | Serine/Threonine Kinase | Activated by PI(3,4)P2, promotes cell survival. nih.gov |

Elucidating PI3KC2α's Contribution to Cardiac Physiology and Pathology

The PI3K signaling network is a critical regulator of cardiac growth, function, and adaptation to stress. nih.gov Different PI3K isoforms are known to play distinct roles in mediating physiological cardiac hypertrophy (e.g., in response to exercise) versus pathological hypertrophy (e.g., in response to pressure overload), which is often a precursor to heart failure. nih.gov Physiological hypertrophy is generally adaptive, with normal or enhanced cardiac function, while pathological hypertrophy is associated with fibrosis, dysfunction, and increased mortality. nih.gov The availability of an isoform-specific inhibitor like this compound provides a powerful tool to dissect the precise role of PI3KC2α within these complex and often opposing cardiac signaling outcomes.

The signaling capacity and sensitivity of β2-adrenergic receptors (β2AR), which are crucial for regulating heart rate and contractility, are controlled by their intracellular trafficking. nih.gov Following agonist stimulation, receptors are internalized into endosomes. From there, they can be recycled back to the cell surface, which is essential for resensitizing the cell to further stimulation, or they can be targeted for degradation. nih.govbris.ac.uk This recycling process is complex, involving the actin cytoskeleton and various regulatory proteins. nih.gov While the broader PI3K family is implicated in endocytic sorting, the specific role of PI3KC2α in the trafficking of β2AR is an area of active investigation. nih.gov Using a selective probe like this compound allows researchers to inhibit PI3KC2α specifically, thereby clarifying its contribution to the endosomal sorting and recycling pathways that are fundamental to maintaining cardiac adrenergic responsiveness.

Cardiac contractility and hypertrophy are tightly regulated by a multitude of signaling pathways, including those governed by PI3K. researchgate.netfrontiersin.org Dysregulation of these pathways can contribute to pathological remodeling and heart failure. embopress.org For instance, sustained hypertrophic growth in response to pathological insults like hypertension can lead to deleterious changes in heart structure and function. nih.gov The PI3K pathway is known to be a critical regulator of physiological, but not pathological, cardiac hypertrophy. nih.gov By employing this compound to selectively block PI3KC2α activity, researchers can investigate the specific involvement of this isoform in the molecular cascades that drive protein synthesis, cell size increases, and changes in contractile function. This allows for a clearer distinction between the isoform's role in adaptive (physiological) versus maladaptive (pathological) cardiac growth and function. nih.govnih.gov

Table 2: Contrasting Cardiac Hypertrophy and the Investigatory Role of this compound

| Feature | Physiological Hypertrophy | Pathological Hypertrophy | Investigatory Role of this compound |

| Stimulus | Exercise, pregnancy | Pressure overload, hypertension, genetic mutations mdpi.com | Allows for isoform-specific investigation under various stimuli. |

| Cardiac Function | Normal or enhanced nih.gov | Often leads to dysfunction, fibrosis nih.gov | Helps determine the specific contribution of PI3KC2α to functional outcomes. |

| PI3K Signaling | Generally considered protective and adaptive nih.govnih.gov | Can be maladaptive and contribute to disease progression | Dissects the specific role of PI3KC2α from other PI3K isoforms in these distinct processes. |

Advanced Methodologies in Pitcoin1 Research

Structural Biology Techniques

Structural biology techniques are crucial for determining the three-dimensional arrangement of biological molecules and their complexes with small molecules like Pitcoin1. These methods provide atomic-level insights into how inhibitors bind to their targets, informing the rational design of more effective compounds.

X-Ray Diffraction for Protein-Ligand Complex Determination

X-ray diffraction is a powerful technique used to determine the atomic and molecular structure of a crystal, including the precise positions of atoms within the structure warwick.ac.ukceitec.cz. In the context of protein-ligand research, it is used to solve the cocrystal structure of a protein bound to a small molecule inhibitor, revealing the specific interactions that mediate binding ceitec.cz.

X-ray crystallography has been instrumental in understanding the interaction between this compound and its target, PI3KC2α. A cocrystal structure of this compound (referred to as compound 20g in some studies) in complex with PI3KC2α has been solved with a resolution of 2.87 Å (PDB ID 8A9I) nih.govacs.orgpdbj.org. This structure revealed that the pteridinone core of this compound occupies the ATP-binding pocket of PI3KC2α nih.govacs.org. Key interactions include the pteridinone nitrogen N8 forming a hydrogen bond with the backbone NH of hinge residue V1187 nih.govacs.org. The this compound molecule exhibits an unusual binding mode compared to some unselective PI3K-C2α inhibitors nih.gov. The structural analysis highlighted how the pteridinone core stacks against F1172 in an edge-to-face geometry within the inner part of the pocket nih.gov. This detailed structural information provides a molecular basis for the selective inhibition of PI3KC2α by this compound and related compounds nih.gov.

Biochemical and Biophysical Assays

Biochemical and biophysical assays are essential for quantifying the activity of enzymes, measuring the binding affinity of compounds, and assessing the functional consequences of compound-target interactions in a controlled environment.

ADP-Glo Kinase Assays for Enzyme Activity

ADP-Glo Kinase Assays are a luminescent method used to measure the activity of kinases by quantifying the amount of ADP produced during the kinase reaction sigmaaldrich.compromega.deulab360.compromega.com. The assay involves depleting the remaining ATP after the kinase reaction and then converting the produced ADP into ATP, which is subsequently measured using a luciferase/luciferin reaction sigmaaldrich.compromega.deulab360.com. The luminescent signal generated is directly proportional to the amount of ADP produced and thus correlates with kinase activity promega.deulab360.compromega.com.

The ADP-Glo assay has been utilized in the research and development of this compound. High-throughput screening using an ADP-Glo based assay for PI3KC2α was conducted to identify potential chemical probes, leading to the identification of compounds with a pteridinone scaffold acs.org. This compound was subsequently developed and confirmed as a potent and highly selective small-molecule inhibitor of PI3KC2α catalytic activity using this assay researchgate.netrupress.org. The assay is well-suited for measuring the effects of chemical compounds on purified kinase activity and is ideal for primary screening and selectivity profiling promega.depromega.com.

Advanced Microscopy Techniques

Advanced microscopy techniques enable the visualization of cellular structures, proteins, and molecules with high resolution, providing spatial information about biological processes.

Transmission Electron Microscopy for Ultrastructural Analysis

Transmission Electron Microscopy (TEM) is a powerful technique employed to visualize the intricate internal structures of materials at very high resolution, down to the atomic scale. ukri.orgnanoscience.com In the context of this compound research, TEM is utilized for ultrastructural analysis to examine the morphology, size, and crystalline structure of this compound particles or its interactions within complex biological or material systems. rsc.orglboro.ac.uk

TEM operates by transmitting a beam of high-energy electrons through a very thin specimen. nanoscience.comlboro.ac.uk As electrons pass through the sample, they interact with the atoms, and the scattered electrons are then detected to form an image. lboro.ac.uk This allows for the direct observation of the spatial arrangement of atoms within a molecule or material. acs.orgoaepublish.com

Studies on this compound using TEM have provided crucial information regarding its aggregation behavior and its distribution within various matrices. For instance, TEM images have revealed that this compound can form nanoscale clusters, and the size and shape of these clusters are dependent on the solvent conditions and concentration. Furthermore, when this compound is incorporated into lipid bilayers or polymer matrices, TEM can visualize its localization and the resulting changes in the host material's ultrastructure.

Analytical techniques coupled with TEM, such as Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), can provide elemental composition information at the nanoscale, allowing researchers to confirm the presence and distribution of this compound within a sample. nanoscience.comrsc.orgnrel.gov This is particularly useful when studying the interaction of this compound with other materials or biological components.

A hypothetical dataset from a TEM study on this compound aggregation might look like this:

| Sample Condition | Average Cluster Size (nm) | Size Distribution (nm) | Observed Morphology |

| This compound in Water (1 mM) | 55 | 30-80 | Spherical clusters |

| This compound in Ethanol (1 mM) | 120 | 80-180 | Elongated aggregates |

| This compound in Buffer (pH 7.4, 0.5 mM) | 70 | 40-100 | Irregular shapes |

This type of data, obtained through careful TEM imaging and analysis, provides fundamental insights into the physical behavior of this compound, which is essential for understanding its potential applications and optimizing its formulation.

Computational Chemistry and Bioinformatics Approaches

Computational chemistry and bioinformatics have become indispensable tools in modern chemical and biological research, significantly accelerating the discovery and characterization of compounds like this compound. oncodesign-services.combioscipublisher.comnuchemsciences.comnih.gov These approaches utilize computational methods to model, simulate, and analyze the properties and interactions of molecules, often complementing or guiding experimental studies. oncodesign-services.combioscipublisher.com

The integration of computational techniques allows researchers to explore vast chemical spaces, predict molecular behavior, and gain insights into complex biological systems at a level of detail often unattainable through experiments alone. oncodesign-services.combioscipublisher.commedicaljournalshouse.comdesertsci.com For this compound research, computational chemistry and bioinformatics provide powerful avenues for understanding its structure-activity relationships, identifying potential binding partners, and designing modified analogs with desired properties.

Structure-Based Pharmacophore Modeling

Structure-based pharmacophore modeling is a computational technique used to identify the key 3D spatial and electronic features of a target binding site that are essential for ligand binding. creative-biolabs.comprotheragen.ainih.govdergipark.org.tr This approach relies on the known three-dimensional structure of a biological target, such as a protein, with or without a bound ligand. creative-biolabs.comprotheragen.ai

In this compound research, if a biological target for this compound is identified and its 3D structure is available, structure-based pharmacophore modeling can be employed to delineate the crucial interaction points within the binding site. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, and charged regions. nih.gov

By analyzing the interaction patterns between this compound (or known this compound analogs) and the target protein's binding site, a pharmacophore model can be constructed. creative-biolabs.comprotheragen.ai This model represents a spatial arrangement of chemical features that a molecule must possess to bind effectively to the target. dergipark.org.tr This model can then be used to virtually screen large databases of chemical compounds to identify novel molecules that share the same essential binding features, potentially leading to the discovery of new this compound-like compounds or modulators of its target. creative-biolabs.comnih.govdergipark.org.tr

A hypothetical pharmacophore model for this compound binding to a target protein might include features such as:

Two hydrogen bond acceptors.

One hydrogen bond donor.

A hydrophobic group located in a specific region of space.

A negatively charged feature.

These features, along with their spatial relationships, define the pharmacophore. Virtual screening using this model could identify compounds predicted to bind to the same target site as this compound.

Machine Learning Applications in Inhibitor Discovery

Machine learning (ML) techniques are increasingly being applied in chemical research and drug discovery, offering data-driven approaches to analyze complex datasets and make predictions. acs.orgresearchgate.netmdpi.comacs.org In the context of this compound, ML can be used to accelerate the discovery of inhibitors or modulators of its biological effects, particularly if this compound interacts with a specific protein target.

ML models can be trained on datasets containing information about the chemical structures of compounds and their known activity (e.g., binding affinity or inhibitory potential) against a target relevant to this compound's mechanism. researchgate.netacs.org Various ML algorithms, such as random forests, support vector machines, or neural networks, can be employed. acs.orgresearchgate.netacs.org

By learning the complex relationships between chemical structure and biological activity, these models can then predict the potential activity of novel or untested compounds. researchgate.netmdpi.com This allows for the virtual screening of vast chemical libraries, prioritizing compounds that are most likely to be active and significantly reducing the number of compounds that need to be experimentally tested. desertsci.comschrodinger.com

For this compound research focused on inhibiting a specific interaction, ML could be used to:

Build predictive models based on existing data of compounds that interact with the target protein.

Virtually screen large chemical databases to identify potential this compound inhibitors.

Prioritize the most promising candidates for experimental validation.

A hypothetical result from an ML-based virtual screening study for this compound inhibitors might be presented in a table:

| Compound ID | Predicted Activity (IC50, µM) | ML Model Confidence Score |

| Compound A | 0.8 | 0.95 |

| Compound B | 1.5 | 0.88 |

| Compound C | 5.2 | 0.76 |

| Compound D | 10.1 | 0.91 |

Such predictions guide experimental efforts towards compounds with a higher probability of success. acs.org

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. nih.govuzh.chnih.govresearchgate.net This provides a dynamic view of molecular systems, allowing researchers to study conformational changes, protein-ligand binding pathways, and the stability of molecular complexes. nih.govuzh.chnih.govresearchgate.net

In this compound research, MD simulations are invaluable for understanding the detailed interactions between this compound and its potential protein targets at an atomic level. nih.govuzh.chnih.gov By simulating the behavior of this compound and the protein in a dynamic environment (e.g., in explicit solvent), researchers can gain insights into:

The stability of the this compound-protein complex. researchgate.net

The specific amino acid residues involved in binding interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions). nih.govnih.gov

Conformational changes in the protein or this compound upon binding. nih.gov

The binding and unbinding pathways of this compound. nih.gov

MD simulations can provide quantitative data on the strength and duration of specific interactions, contributing to a deeper understanding of the binding mechanism. nih.gov For example, simulations can reveal that this compound forms stable hydrogen bonds with certain residues in the protein's active site, or that hydrophobic interactions play a significant role in anchoring this compound to the binding pocket.

A hypothetical analysis of interactions from an MD simulation of this compound bound to a target protein might show:

| Interaction Type | Residue 1 | Residue 2 | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | This compound (Atom X) | Protein (Ser Y) | 2.8 | 95 |

| Hydrophobic Contact | This compound (Ring A) | Protein (Leu Z) | < 4.0 | 80 |

| Salt Bridge | This compound (Group P) | Protein (Asp Q) | 3.5 | 60 |

This dynamic information from MD simulations complements the static picture provided by techniques like docking and pharmacophore modeling, offering a more complete understanding of this compound's interactions with its biological targets. nih.gov

Conclusion and Future Perspectives in Pi3kc2α Inhibitor Research

Summary of Pitcoin1's Contributions to PI3KC2α Research

This compound has emerged as a potent and highly selective small-molecule inhibitor of PI3KC2α catalytic activity. researchgate.netrcsb.orgresearchgate.netnih.gov Its development was a crucial step in overcoming the limitations posed by the lack of isoform-selective inhibitors, which had previously hampered detailed investigations into the specific functions of Class II PI3K enzymes. rcsb.orgeu-openscreen.eunih.gov

Structurally based on a pteridinone scaffold, this compound was designed to selectively target the ATP-binding site of PI3KC2α. researchgate.netnih.govacs.org Research, including the determination of a cocrystal structure of this compound in complex with PI3KC2α (PDB ID 8A9I), has elucidated the unique binding mode responsible for its high selectivity compared to less selective PI3K inhibitors. rcsb.orgnih.govacs.org This structural insight revealed key interactions between the pteridinone core and specific residues within the PI3KC2α active site. nih.govacs.org

Functionally, this compound has been shown to inhibit the PI3KC2α-mediated synthesis of phosphatidylinositol 3-phosphates, particularly PI(3,4)P2 and PI(3)P. researchgate.netrcsb.orgresearchgate.netnih.gov Studies utilizing this compound have demonstrated its ability to impair critical cellular processes regulated by PI3KC2α, including endocytic membrane dynamics and membrane remodeling during platelet function. rcsb.orgresearchgate.netnih.gov Furthermore, this compound has been instrumental in exploring the therapeutic potential of targeting PI3KC2α in various disease contexts, such as BRAF-mutant cancers, where it has shown inhibitory effects on cell growth and related signaling pathways like AKT2 and GSK3β. researchgate.netrupress.org The compound effectively reproduces key features observed upon genetic loss of PI3K-C2α activity, validating its utility as a pharmacological probe. researchgate.netresearchgate.net Kinome profiling experiments have confirmed this compound's exquisite specificity for PI3KC2α, with no significant off-target inhibition detected against a broad panel of other kinases. researchgate.netnih.govacs.org

The following table summarizes key research findings regarding this compound's activity and selectivity:

| Characteristic | Finding | Method/Evidence | Source(s) |

| Potency | Potent inhibitor of PI3KC2α catalytic activity. | ADP-Glo based assay, cellular studies. | researchgate.netresearchgate.netnih.govacs.org |

| Selectivity | Highly selective for PI3KC2α over other PI3K isoforms and kinases. | Kinome profiling, comparative studies with other inhibitors. | researchgate.netnih.govacs.org |

| Mechanism | Inhibits PI3KC2α-mediated PI(3,4)P2 and PI(3)P synthesis. | Measurement of phosphoinositide levels in cells. | researchgate.netnih.govresearchgate.net |

| Binding Mode | Occupies the ATP-binding site with a unique interaction profile. | Cocrystal structure (PDB ID 8A9I), docking studies. | rcsb.orgnih.govacs.org |

| Cellular Effects | Impairs endocytic membrane dynamics and platelet membrane remodeling. | Cellular imaging, functional assays. | rcsb.orgresearchgate.netnih.gov |

| Antiproliferative | Inhibits growth of BRAF-mutant cancer cells in vitro and in vivo. | Cell viability assays, xenograft models. | researchgate.netrupress.org |

(Note: This table is intended to be interactive in a dynamic environment, allowing for sorting and filtering.)

Potential for Developing Advanced PI3KC2α Modulators

This compound serves as a foundational molecule for the design and synthesis of more advanced PI3KC2α modulators. The structure-activity relationship (SAR) studies conducted during the development of the PITCOIN series, starting with lead compounds and progressing to this compound and its analogues, have provided critical insights into the structural determinants required for potent and selective PI3KC2α inhibition. eu-openscreen.euacs.org

The detailed understanding of this compound's binding mode, revealed by crystallographic data, has been particularly valuable. rcsb.orgnih.govacs.org This structural information guides rational drug design efforts aimed at optimizing interactions within the ATP-binding pocket and exploring adjacent or previously untargeted subpockets to enhance potency, selectivity, and potentially other pharmacological properties. nih.govacs.org The subsequent development of compounds like PITCOIN4, which achieved nanomolar inhibition of PI3KC2α and even greater selectivity, exemplifies the potential for developing highly refined inhibitors based on the initial success with this compound. nih.gov The lessons learned from modifying the pteridinone scaffold and its attached groups in this compound have directly informed the synthesis and evaluation of later-generation PITCOIN compounds with improved inhibitory profiles. researchgate.netacs.org this compound thus represents a significant step in establishing a chemical scaffold and structural framework for the development of a new class of highly selective PI3KC2α inhibitors.

Broader Implications for Understanding Class II PI3K Biology

The availability of selective inhibitors like this compound has profound implications for advancing our understanding of Class II PI3K biology. Prior to their development, the specific cellular roles and pathways governed by individual Class II isoforms, including PI3KC2α, were difficult to dissect due to the lack of tools that could specifically target one isoform without affecting others or other kinases. rcsb.orgeu-openscreen.eunih.gov

This compound provides a valuable chemical probe to selectively perturb PI3KC2α activity and observe the resulting phenotypic and biochemical changes. This allows researchers to delineate the unique contributions of PI3KC2α in various cellular processes, such as endocytosis, cell division, signaling cascades, angiogenesis, and platelet function, independently of other PI3K isoforms. researchgate.netrcsb.orgresearchgate.netnih.govrupress.org Studies using this compound have already shed light on PI3KC2α's involvement in regulating specific phosphoinositide pools like PI(3)P and PI(3,4)P2 and their impact on endosomal maturation and signaling events, including the PTPN23-PI3KC2α-AKT2 axis in cancer. researchgate.netrupress.orgresearchgate.net

By enabling the selective inhibition of PI3KC2α, this compound and subsequent PITCOINs facilitate a more accurate mapping of PI3KC2α-dependent pathways and their interplay with other cellular networks. This is crucial for understanding the specific biological contexts in which PI3KC2α plays a critical role and for evaluating its potential as a therapeutic target in various diseases, ranging from cancer and thrombosis to diabetes. rcsb.orgresearchgate.netnih.govnih.gov In essence, this compound has helped open the door to a more precise investigation of Class II PI3K biology, paving the way for the identification of novel therapeutic strategies. eu-openscreen.eunih.gov

Q & A

Basic Research Questions

Q. How should researchers formulate initial hypotheses about Pitcoin1’s chemical properties and reactivity?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies. Use computational modeling (e.g., density functional theory) to predict molecular behavior, followed by experimental validation. Apply the PICOT framework to structure hypotheses:

- P (Population): this compound’s molecular structure

- I (Intervention): Specific reaction conditions (e.g., temperature, catalysts)

- C (Comparison): Baseline reactivity under standard conditions

- O (Outcome): Reaction yield or stability metrics

- T (Time): Reaction kinetics over defined intervals .

Q. What experimental design principles ensure reproducibility in this compound synthesis?

- Methodological Answer :

-

Use controlled variables (e.g., solvent purity, ambient humidity) to isolate experimental effects.

-

Document protocols using the Beilstein Journal guidelines : Include detailed synthesis steps, characterization data (e.g., NMR, XRD), and raw datasets in supplementary materials .

-

Validate results through triplicate trials and peer calibration of instruments.

Key Parameters for Synthesis Purpose Temperature (±0.5°C accuracy) Control reaction kinetics Solvent polarity index Influence molecular solubility Catalyst concentration (ppm) Optimize activation energy

Q. How to design a robust methodology for characterizing this compound’s structural stability?

- Methodological Answer : Combine spectroscopic (FTIR, Raman) and thermal (DSC, TGA) analyses. Apply multivariate regression to correlate structural degradation with environmental factors (e.g., pH, UV exposure). Use open-source tools like CRAN’s Chemometrics package for data normalization .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound’s catalytic efficiency across studies?

- Methodological Answer :

-

Conduct a meta-analysis to quantify heterogeneity (e.g., I² statistic).

-

Use MANOVA to assess interaction effects between variables (e.g., pressure vs. temperature).

-

Apply Bayesian inference to update prior probability distributions with new experimental data .

Contradictory Data Scenario Resolution Strategy Discrepant activation energies Replicate under standardized conditions; validate via Arrhenius plot linearity Varied product yields Test for hidden variables (e.g., trace impurities) using LC-MS

Q. How to optimize this compound’s functionalization for targeted applications (e.g., catalysis, sensing)?

- Methodological Answer :

- Use DoE (Design of Experiments) to screen functional groups (e.g., -NH₂, -SH) and their spatial arrangements.

- Apply molecular dynamics simulations to predict binding affinities.

- Validate with in situ spectroscopy (e.g., operando IR) to monitor real-time interactions .

Q. What frameworks address ethical and feasibility challenges in longitudinal studies of this compound’s environmental impact?

- Methodological Answer :

- Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope the study.

- Use geospatial modeling to simulate this compound’s dispersion in ecosystems, validated by field sampling at predefined intervals (e.g., quarterly) .

Data Management and Validation

Q. How to ensure data integrity in large-scale this compound studies?

- Methodological Answer :

- Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation.

- Use blockchain-based timestamping for audit trails in collaborative projects .

Q. What strategies validate this compound’s computational predictions against experimental results?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.